molecular formula C18H14FN3O B2635308 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1281052-57-0

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2635308
CAS No.: 1281052-57-0
M. Wt: 307.328
InChI Key: DGLRHIDBIHDMSA-UHFFFAOYSA-N
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Description

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a fluorine atom, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the use of N-fluoropyridinium salts as precursors. These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . The subsequent steps involve nucleophilic substitution reactions to introduce the phenyl and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is unique due to the combination of its fluorine atom, phenyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-16-12-14(9-11-21-16)18(23)22-17(13-6-2-1-3-7-13)15-8-4-5-10-20-15/h1-12,17H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLRHIDBIHDMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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